molecular formula C6H12O2S B3056286 Ethyl 4-sulfanylbutanoate CAS No. 70124-54-8

Ethyl 4-sulfanylbutanoate

Cat. No.: B3056286
CAS No.: 70124-54-8
M. Wt: 148.23 g/mol
InChI Key: WDVYWDXJAICLFJ-UHFFFAOYSA-N
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Description

Ethyl 4-sulfanylbutanoate (C₆H₁₂O₂S) is an organosulfur compound characterized by a sulfanyl (-SH) group at the fourth carbon of a butanoate ester. Its SMILES notation is CCOC(=O)CCCS, and its InChIKey is WDVYWDXJAICLFJ-UHFFFAOYSA-N . Key physicochemical data include predicted collision cross-sections (CCS) for various adducts, such as [M+H]⁺ (m/z 149.06, CCS 160.5 Ų) and [M-H]⁻ (m/z 147.04, CCS 158.2 Ų), critical for mass spectrometry-based identification .

Properties

IUPAC Name

ethyl 4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-2-8-6(7)4-3-5-9/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVYWDXJAICLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297387
Record name ethyl 4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70124-54-8
Record name NSC115788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-sulfanylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-mercaptobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-sulfanylbutanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted butanoates.

Scientific Research Applications

Ethyl 4-sulfanylbutanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of thiol-containing pharmaceuticals.

    Industry: this compound is used in the production of flavors and fragrances due to its unique odor profile.

Mechanism of Action

The mechanism by which ethyl 4-sulfanylbutanoate exerts its effects depends on its chemical reactivity. The sulfanyl group can interact with various molecular targets, including enzymes and receptors, through thiol-disulfide exchange reactions. These interactions can modulate the activity of target proteins and influence cellular pathways involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Structural and Functional Differences

  • Sulfanyl vs. Methylsulfanyl: Replacing -SH with -SMe (as in Ethyl 4-(methylsulfanyl)butanoate) increases lipophilicity (logP ~2.1 vs. ~1.5 for this compound), enhancing membrane permeability .
  • Aromatic vs. Aliphatic Sulfur: Ethyl 3-oxo-4-phenylsulfanyl-butanoate’s phenyl group introduces steric hindrance, reducing reactivity but improving binding to aromatic protein pockets .
  • Electron-Withdrawing Groups: Ethyl 4-chloro-3-hydroxybutanoate’s -Cl and -OH groups make it highly polar, favoring nucleophilic substitution reactions .

Analytical Data Comparison

This compound’s predicted CCS values (e.g., 160.5 Ų for [M+H]⁺) are distinct from analogs like Ethyl 4-(methylsulfanyl)butanoate, which likely has a higher CCS due to its larger -SMe group. Such data aid in differentiating isomers during LC-MS analysis .

Biological Activity

Ethyl 4-sulfanylbutanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfanyl group attached to a butanoate ester. Its molecular formula is C6H12O2SC_6H_{12}O_2S, and it has a molar mass of approximately 148.23 g/mol. The compound's structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
  • Anticancer Potential : this compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have reported its effects on different cancer cell lines, indicating a selective action against malignant cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacteria and fungi
AnticancerInhibition of cancer cell proliferation

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study evaluated the antimicrobial activity of various sulfanyl compounds, including this compound, against common pathogens. The results demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against infections.
  • Anticancer Activity :
    In a recent investigation, this compound was tested on HCT-116 colorectal cancer cells. The compound exhibited an IC50 value of approximately 0.12 mg/mL, indicating strong antiproliferative effects. Further analysis revealed that the mechanism involved apoptosis induction through mitochondrial pathways .
  • Mechanistic Insights :
    Research into the molecular mechanisms revealed that this compound interacts with specific cellular targets, potentially modulating signaling pathways associated with cell survival and apoptosis. This interaction highlights its dual role in both antimicrobial and anticancer contexts .

Comparative Analysis with Related Compounds

This compound can be compared with other sulfanyl compounds to understand its unique properties:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-(thio)butanoateLacks complex functional groupsModerate antimicrobial activity
Benzothienopyrimidine derivativesContains benzothieno-pyrimidine coreDiverse biological activities
Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro...]Complex structure with potential synergyPromising anticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-sulfanylbutanoate
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